Benzyl 9H-beta-carboline-3-carboxylate
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Overview
Description
Benzyl 9H-beta-carboline-3-carboxylate is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a group of alkaloids that have a tricyclic structure, consisting of a pyridine ring fused to an indole ring. These compounds are found in various natural sources and have been studied for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 9H-beta-carboline-3-carboxylate typically involves the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and esterification reactions. One common method involves the Pictet-Spengler reaction, where tryptamine reacts with benzaldehyde to form a tetrahydro-beta-carboline intermediate. This intermediate is then oxidized to form the beta-carboline structure, followed by esterification with benzyl alcohol to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the beta-carboline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as an antiparasitic agent, particularly against Leishmania species.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets. Beta-carbolines are known to act on the GABA-A receptor complex, where they can function as inverse agonists or antagonists. This interaction can modulate neurotransmitter activity, leading to effects on anxiety, memory, and seizures . Additionally, the compound may inhibit enzymes like monoamine oxidase (MAO), affecting the levels of neurotransmitters such as serotonin and dopamine .
Comparison with Similar Compounds
Similar Compounds
Methyl beta-carboline-3-carboxylate: Known for its anxiogenic and memory-enhancing effects at low doses.
Harmine: A natural beta-carboline with neuroprotective and antidepressant properties.
Pinoline: Another beta-carboline derivative with potential effects on sleep and mood regulation.
Uniqueness
Benzyl 9H-beta-carboline-3-carboxylate is unique due to its specific benzyl ester functional group, which may confer distinct pharmacological properties compared to other beta-carboline derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
78538-68-8 |
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Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
benzyl 9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C19H14N2O2/c22-19(23-12-13-6-2-1-3-7-13)17-10-15-14-8-4-5-9-16(14)21-18(15)11-20-17/h1-11,21H,12H2 |
InChI Key |
RIBGRHBSANWOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC=C3C(=C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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